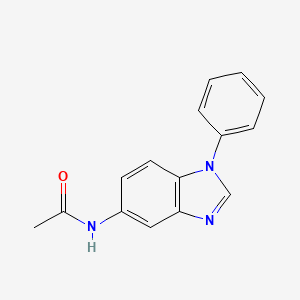

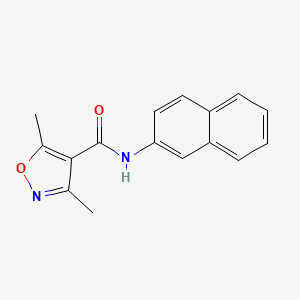

N-(1-phenyl-1H-benzimidazol-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(1-phenyl-1H-benzimidazol-5-yl)acetamide and its derivatives often involves multi-step chemical reactions. For instance, a novel compound was synthesized by reacting 5-{[2-(phenoxymethyl)-benzimidazol-1-yl]methyl}-2-thiol-1,3,4-oxadiazole with N-phenyl-2-chloro-acetamide, leading to the formation of a compound with significant aromatic amide presence, as indicated by its NMR study (Li Ying-jun, 2012). Additionally, another synthesis route involves creating benzimidazole-5-carboxylic acid alkyl ester derivatives carrying amide groups, showing potent antibacterial activities (S. Ozden et al., 2005).

Molecular Structure Analysis

The molecular structure of N-(1-phenyl-1H-benzimidazol-5-yl)acetamide derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as NMR, FTIR, MS, and elemental analysis are commonly used for structural determination. For example, the determination of pKa values of newly synthesized acetamide derivatives revealed insights into their protonation states and structural stability, highlighting the role of nitrogen atoms in their molecular framework (M. Duran, M. Canbaz, 2013).

Chemical Reactions and Properties

The chemical reactivity of N-(1-phenyl-1H-benzimidazol-5-yl)acetamide derivatives involves interactions with various reagents under different conditions to form new compounds with potential biological activities. These reactions include the formation of novel N-substituted phenyl acetamide benzimidazole derivatives, demonstrating significant antibacterial activity, particularly against Methicillin Resistant Staphylococcus aureus (MRSA) (S. Chaudhari et al., 2020).

Physical Properties Analysis

The physical properties of N-(1-phenyl-1H-benzimidazol-5-yl)acetamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular composition and can affect their application in various fields. For instance, the crystal structure of a related compound was determined through X-ray diffractometric data, providing insights into its stability and potential for pharmaceutical applications (T. Banerjee et al., 1991).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, play a crucial role in the application of N-(1-phenyl-1H-benzimidazol-5-yl)acetamide derivatives. These properties are essential for designing compounds with specific biological activities or chemical functionalities. The synthesis of N-substituted benzimidazoles highlighted their promising role as MRSA inhibitors, emphasizing the importance of structural modifications to enhance antibacterial activity (S. Chaudhari et al., 2020).

Orientations Futures

The future research directions for “N-(1-phenyl-1H-benzimidazol-5-yl)acetamide” and other benzimidazole derivatives could include further exploration of their biological activities and potential therapeutic applications. Given their diverse biological activities, benzimidazole derivatives have immense potential to be investigated for newer therapeutic possibilities .

Propriétés

IUPAC Name |

N-(1-phenylbenzimidazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-11(19)17-12-7-8-15-14(9-12)16-10-18(15)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXBUVMJJWDAEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26663564 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1-phenyl-1H-benzimidazol-5-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5630708.png)

![2-methyl-5-[(2-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5630713.png)

![N-phenyl-5-({4-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5630721.png)

![7-methyl-2-quinolin-2-yl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5630729.png)

![N-(4-acetylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5630733.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5630737.png)

![2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5630742.png)

![7-(2,3-dimethoxybenzyl)-2-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5630771.png)

![4,6-dimethyl-2-[(2-methylphenyl)amino]nicotinonitrile](/img/structure/B5630783.png)

![1-(4-ethyl-5-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5630797.png)